molecular formula C14H13N5O2 B12279000 N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B12279000
M. Wt: 283.29 g/mol
InChI Key: PWAUHEWQNAZUMP-UHFFFAOYSA-N
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Description

N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide (CAS: 931998-41-3) is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-methoxyphenyl substituent at the 6-position and an N-hydroxycarboximidamide group at the 3-position. Its molecular formula is inferred as C₁₄H₁₄N₆O₂ (molecular weight ~322.3 g/mol), derived from its core structure (C₇H₇N₅O, 177.16 g/mol; ) and substituent additions. This compound belongs to a class of heterocycles widely explored for medicinal applications, including enzyme inhibition and receptor modulation ().

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

InChI

InChI=1S/C14H13N5O2/c1-21-11-4-2-9(3-5-11)10-6-16-14-12(13(15)18-20)7-17-19(14)8-10/h2-8,20H,1H3,(H2,15,18)

InChI Key

PWAUHEWQNAZUMP-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)/C(=N/O)/N)N=C2

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C(=NO)N)N=C2

Origin of Product

United States

Scientific Research Applications

Biological Activities

N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide exhibits several notable biological activities:

  • Antitumor Properties : The compound has shown promise in inhibiting tumor cell proliferation in various cancer models.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
CompoundStructural FeaturesBiological Activity
This compoundHydroxyl and carboximidamide groupsAntitumor, anti-inflammatory
6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-carboxylic acidLacks hydroxyl and imidamide groupsAntitumor properties
7-Amino-pyrazolo[1,5-a]pyrimidine derivativesContains amino group instead of hydroxylAnti-inflammatory activity

This table illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • Anticancer Studies : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways.
  • Anti-inflammatory Mechanisms : Research showed that it inhibited the NF-kB signaling pathway in macrophages, leading to decreased production of pro-inflammatory cytokines.
  • Antimicrobial Testing : In vitro tests indicated that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Core Heterocyclic Scaffold

The pyrazolo[1,5-a]pyrimidine core distinguishes this compound from dihydro-pyrazole analogs (e.g., 4,5-dihydro-1H-pyrazole-1-carboximidamides in ).

Substituent Variations

Key structural analogs and their substituent effects are summarized below:

Compound Name/ID Substituent Position & Group Molecular Weight (g/mol) Notable Properties/Activities Source
Target Compound 6-(4-methoxyphenyl), 3-(N-hydroxy) ~322.3 Intermediate; potential enzyme inhibition
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 5-(4-methoxyphenyl), 3-phenyl ~295.3 Structural analog with dihydro-pyrazole core
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 7-(4-methoxyphenyl), 3-carboxylic acid ~298.3 Regioselectivity confirmed via X-ray ()
N-butylcarboxamide 5a () N-butylamide at 3-position ~400.4 Cathepsin K inhibition (IC₅₀ ~25 µM)

Key Observations :

  • Positional Isomerism : The 6- vs. 7-(4-methoxyphenyl) substitution (target vs. ) may alter electronic distribution and steric interactions, affecting binding to biological targets.

Physicochemical Data

Property Target Compound 7-(4-Methoxyphenyl) Analog () Dihydro-pyrazole Analog ()
Molecular Weight ~322.3 ~298.3 ~295.3
Polar Surface Area High (N-hydroxy group) Moderate (carboxylic acid) Moderate (dihydro core)
Solubility Likely low in H₂O Higher (ionizable COOH) Moderate

Enzyme Inhibition

  • Cathepsin Inhibition : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., N-butylcarboxamide 5a) inhibit cathepsin K (IC₅₀ ~25 µM) and B (IC₅₀ ~45 µM) (). The target’s N-hydroxy group may enhance metal-binding affinity, though experimental data is lacking.
  • Structural Requirements : Bulky substituents (e.g., 4-methoxyphenyl) at the 6-position may hinder enzyme access compared to smaller groups (e.g., methyl).

Regioselectivity and Binding

  • X-ray data () confirms the regioselectivity of 7-substituted analogs, suggesting similar precision in the target’s synthesis.

Biological Activity

N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which is noted for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14H13N5O2 and a molar mass of 283.29 g/mol. Its structure features a hydroxyl group at the nitrogen position, a methoxyphenyl substituent at the 6-position, and a carboximidamide functional group at the 3-position. This unique arrangement of functional groups is crucial for its biological activity and potential therapeutic applications.

PropertyValue
Molecular FormulaC14H13N5O2
Molar Mass283.29 g/mol
CAS Number1131604-89-1

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : The compound has shown significant inhibitory effects on various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line). It demonstrated a selective toxicity profile that spares normal cells while effectively targeting cancerous cells .
  • Enzymatic Inhibition : Studies have highlighted its potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been noted to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor metastasis .
  • Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The presence of the hydroxyl group may enhance its interaction with inflammatory mediators .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression.
  • Modulation of Signaling Pathways : It may interfere with critical signaling pathways associated with cancer cell survival and proliferation, such as the EGFR pathway .
  • Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties, reducing oxidative stress in cells and potentially preventing cancer initiation.

Case Studies and Research Findings

Research has provided various insights into the efficacy and safety profile of this compound:

  • A study reported that the compound exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent anticancer activity compared to conventional chemotherapeutic agents like 5-Fluorouracil (IC50 = 17.02 μM) .
  • In vivo studies demonstrated that the compound did not show acute toxicity in animal models at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .

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